HNMPA-(AM)3

Description

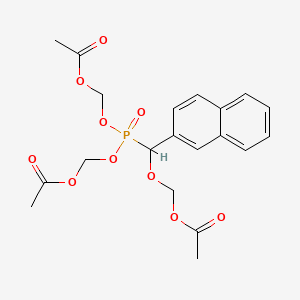

Structure

3D Structure

Properties

IUPAC Name |

[bis(acetyloxymethoxy)phosphoryl-naphthalen-2-ylmethoxy]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23O10P/c1-14(21)25-11-28-20(19-9-8-17-6-4-5-7-18(17)10-19)31(24,29-12-26-15(2)22)30-13-27-16(3)23/h4-10,20H,11-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQODAZKXEREJLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCOC(C1=CC2=CC=CC=C2C=C1)P(=O)(OCOC(=O)C)OCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23O10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017621 | |

| Record name | HNMPA-(AM)3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120944-03-8 | |

| Record name | HNMPA-(AM)3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of HNMPA-(AM)3

For Researchers, Scientists, and Drug Development Professionals

Abstract

HNMPA-(AM)3, the tris(acetoxymethyl) ester form of hydroxy-2-naphthalenylmethylphosphonic acid, is a cell-permeable compound widely utilized in cellular and molecular biology to investigate insulin signaling pathways. Its primary mechanism of action is the inhibition of the insulin receptor (IR) tyrosine kinase. By blocking the autophosphorylation and subsequent activation of the IR, this compound serves as a critical tool for elucidating the downstream consequences of insulin signaling, including the modulation of the PI3K/AKT and MAPK/ERK pathways. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the affected signaling cascades.

Core Mechanism of Action: Inhibition of Insulin Receptor Tyrosine Kinase

This compound's principal molecular target is the insulin receptor, a transmembrane protein with intrinsic tyrosine kinase activity. The binding of insulin to the extracellular domain of the IR induces a conformational change, leading to the autophosphorylation of specific tyrosine residues on the intracellular kinase domains. This autophosphorylation is a critical step for the activation of the receptor's kinase function and the subsequent phosphorylation of downstream substrate proteins.

This compound acts as a direct inhibitor of this enzymatic activity. It has been shown to inhibit both the serine and tyrosine autophosphorylation of the human insulin receptor.[1][2] Notably, its inhibitory effect on serine phosphorylation has been reported to be more pronounced than its effect on tyrosine phosphorylation.[3] An important characteristic of its inhibitory profile is that it is not competitive with respect to ATP, suggesting a different binding mode compared to many other kinase inhibitors.[3]

Quantitative Data

The inhibitory potency of this compound has been quantified in various experimental systems. The following tables summarize the available quantitative data.

Table 1: In Vitro Inhibitory Potency

| Target | Assay Type | IC50 | Reference |

| Insulin Receptor Tyrosine Kinase | Kinase Assay | 100 µM | [3] |

Table 2: Cellular Inhibitory Potency and Experimental Concentrations

| Cell Line | Assay Type | Effective Concentration | IC50 | Reference |

| GIST882 | Cell Viability | - | ~49 µM | [4] |

| GIST48 | Cell Viability | - | ~37 µM | [4] |

| C2C12 | pAkt Western Blot | 25-100 µM | - | [1] |

| MCF10A | Migration Assay | 200 µM | - | [3] |

| E-DMVEC | Spindle Cell Foci Formation | 25-100 µM | - | [4] |

| Porcine Endometrial Epithelial Cells | Na+ Absorption (Isc) | 25 µM | - | [5] |

Impact on Downstream Signaling Pathways

Inhibition of the insulin receptor by this compound leads to the suppression of its downstream signaling cascades. The two major pathways affected are the PI3K/AKT pathway, which is primarily involved in metabolic regulation, and the Ras/MEK/ERK (MAPK) pathway, which is mainly associated with cell growth and proliferation.

Inhibition of the PI3K/AKT Signaling Pathway

The activation of the insulin receptor leads to the phosphorylation of insulin receptor substrate (IRS) proteins. Phosphorylated IRS then recruits and activates phosphatidylinositol 3-kinase (PI3K). PI3K, in turn, phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as AKT (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1). This co-localization at the plasma membrane facilitates the phosphorylation and activation of AKT by PDK1 and other kinases like mTORC2. Activated AKT then phosphorylates a multitude of downstream targets to regulate glucose metabolism, protein synthesis, and cell survival.

This compound, by inhibiting the initial IR autophosphorylation, prevents the activation of this entire cascade. This has been experimentally demonstrated by the dose-dependent inhibition of insulin-stimulated AKT phosphorylation in C2C12 skeletal muscle cells.[1]

Modulation of the MAPK/ERK Signaling Pathway

The insulin receptor can also signal through the Ras/Raf/MEK/ERK pathway. Upon activation, the IR phosphorylates IRS proteins, which then recruit the adaptor protein Grb2. Grb2, in complex with Sos, activates the small G-protein Ras. Activated Ras initiates a phosphorylation cascade involving Raf, MEK, and finally ERK (also known as MAPK). Phosphorylated ERK translocates to the nucleus to regulate the transcription of genes involved in cell growth, proliferation, and differentiation. While direct inhibition of the MAPK/ERK pathway by this compound via IR inhibition is a canonical expectation, it is important to note that some studies in non-mammalian systems have suggested potential off-target effects on MAPKs.[3]

Selectivity and Off-Target Effects

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Western Blot for Phospho-AKT (pAkt) Inhibition

This protocol is adapted from studies investigating the effect of this compound on insulin-stimulated AKT phosphorylation.[1]

Objective: To determine the dose-dependent effect of this compound on insulin-induced AKT phosphorylation at Ser473.

Materials:

-

C2C12 myotubes (or other relevant cell line)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Phosphate Buffered Saline (PBS)

-

This compound (stock solution in DMSO)

-

Human insulin

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Tris-Buffered Saline with Tween-20 (TBST)

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-AKT (Ser473) and Rabbit anti-total AKT

-

HRP-conjugated anti-rabbit IgG secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment:

-

Plate C2C12 cells and differentiate into myotubes.

-

Serum starve the myotubes for 4-6 hours in serum-free DMEM.

-

Pre-treat the cells with increasing concentrations of this compound (e.g., 0, 25, 50, 100 µM) for 1 hour.

-

Stimulate the cells with 10 nM insulin for 15-30 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer on ice for 30 minutes.

-

Scrape and collect the lysate, then centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein samples to the same concentration and add Laemmli buffer. Boil at 95°C for 5 minutes.

-

Load 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-AKT antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with the anti-total AKT antibody as a loading control.

-

Quantify the band intensities and normalize the pAkt signal to the total AKT signal.

-

Cell Migration Assay (Boyden Chamber/Transwell)

This protocol is a representative method based on studies using this compound to inhibit insulin-induced cell migration.[3]

Objective: To assess the inhibitory effect of this compound on insulin-stimulated cell migration.

Materials:

-

MCF10A cells (or other migratory cell line)

-

Cell culture medium

-

Transwell inserts (e.g., 8 µm pore size)

-

24-well plates

-

Serum-free medium

-

This compound

-

Human insulin (as chemoattractant)

-

Cotton swabs

-

Methanol for fixation

-

Crystal violet staining solution

Procedure:

-

Cell Preparation:

-

Culture MCF10A cells to ~80% confluency.

-

Serum starve the cells for 18-24 hours.

-

Harvest the cells using trypsin, wash, and resuspend in serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

-

Assay Setup:

-

Add 600 µL of serum-free medium containing 300 nM insulin to the lower wells of a 24-well plate. For a negative control, use serum-free medium without insulin.

-

Place the transwell inserts into the wells.

-

In a separate tube, pre-treat the cell suspension with 200 µM this compound for 30-60 minutes. A vehicle control (DMSO) should be run in parallel.

-

Add 200 µL of the cell suspension (with or without this compound) to the upper chamber of the transwell inserts.

-

-

Incubation:

-

Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.

-

-

Staining and Visualization:

-

After incubation, remove the inserts from the wells.

-

Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.

-

Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the fixed cells with 0.5% crystal violet solution for 20 minutes.

-

Gently wash the inserts with water to remove excess stain and allow them to air dry.

-

-

Quantification:

-

Image the stained cells on the underside of the membrane using a microscope.

-

Count the number of migrated cells in several random fields of view for each insert.

-

Calculate the average number of migrated cells per field and compare the this compound-treated group to the control group.

-

Conclusion

This compound is a valuable pharmacological tool for the study of insulin signaling. Its primary mechanism of action is the inhibition of the insulin receptor's intrinsic tyrosine kinase activity, which in turn blocks downstream signaling through the PI3K/AKT and MAPK/ERK pathways. This inhibitory action has been quantified and utilized in various cellular assays to probe the roles of insulin signaling in metabolism, growth, and migration. While its selectivity is reasonably good, researchers should remain mindful of potential off-target effects at high concentrations. The experimental protocols provided herein offer a framework for the practical application of this compound in a research setting.

References

HNMPA-(AM)3: A Technical Guide to a Selective Insulin Receptor Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of HNMPA-(AM)3, a cell-permeable and selective inhibitor of the insulin receptor (IR) tyrosine kinase. This compound serves as a valuable tool for studying insulin signaling and its role in various physiological and pathological processes. This document details its mechanism of action, inhibitory activity, and effects on downstream signaling pathways. It also provides detailed experimental protocols for in vitro assays and visualizations of the relevant signaling cascades to facilitate its use in research and drug development.

Introduction

This compound is the acetoxymethyl ester prodrug of (2-hydroxy-5-nitro-α-((methylamino)methyl)benzyl)phosphonic acid (HNMPA). The addition of the AM groups renders the molecule cell-permeable, where it is then hydrolyzed by intracellular esterases to release the active, membrane-impermeable inhibitor, HNMPA. HNMPA acts as a selective inhibitor of the insulin receptor tyrosine kinase.[1] Its ability to specifically target the IR makes it a crucial tool for dissecting the intricate signaling networks governed by insulin.

Mechanism of Action

HNMPA inhibits the insulin receptor's kinase activity, affecting both its tyrosine and serine autophosphorylation.[1][2] Unlike many kinase inhibitors, HNMPA is not competitive with ATP, suggesting a different mode of interaction with the receptor's kinase domain.[2] By blocking the autophosphorylation of the insulin receptor, this compound prevents the recruitment and phosphorylation of downstream substrate proteins, thereby inhibiting the propagation of the insulin signal.

Quantitative Data

The inhibitory activity of this compound against the insulin receptor has been quantified in various studies. The following table summarizes the available IC50 values.

| Target | System | IC50 | Reference |

| Insulin Receptor | Mammalian | 200 µM | [3] |

| Insulin Receptor | Mosquito | 14.2 µM | [3] |

| Insulin-stimulated glucose oxidation | Isolated rat adipocytes | 10 µM | |

| Insulin Receptor Tyrosine Kinase | In vitro | 100 µM |

Signaling Pathways

The insulin receptor signals through two main downstream pathways: the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is primarily responsible for metabolic effects, and the Ras/Mitogen-Activated Protein Kinase (MAPK) pathway, which is mainly involved in cell growth and proliferation. This compound, by inhibiting the insulin receptor, modulates the activity of these pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for insulin-mediated glucose uptake and metabolism. Inhibition of the insulin receptor by this compound is expected to decrease the phosphorylation and activation of Akt.

Ras/MAPK Signaling Pathway

The Ras/MAPK pathway is involved in the mitogenic effects of insulin. This compound has been shown to inhibit the phosphorylation of ERK, a key component of this pathway.[3]

References

The Role of HNMPA-(AM)3 in Elucidating Insulin Receptor Tyrosine Kinase Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Hydroxy-2-naphthalenylmethyl)phosphonic acid tris(acetoxymethyl) ester, commonly known as HNMPA-(AM)3, has emerged as a critical tool for the investigation of insulin receptor (IR) signaling pathways. As a cell-permeable, selective inhibitor of the insulin receptor tyrosine kinase, this compound allows for the precise dissection of the receptor's role in various physiological and pathological processes. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols for its application, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to this compound

This compound is a cell-permeable analog of HNMPA, which itself is a membrane-impermeable inhibitor of the insulin receptor tyrosine kinase.[1] The addition of acetoxymethyl (AM) esters renders the molecule lipophilic, allowing it to cross the plasma membrane. Once inside the cell, endogenous esterases cleave the AM groups, releasing the active inhibitor, HNMPA, which then targets the ATP-binding site of the insulin receptor's tyrosine kinase domain. This targeted inhibition prevents the autophosphorylation of the receptor, a critical initial step in the insulin signaling cascade, thereby blocking downstream cellular responses.[2][3]

Mechanism of Action

The insulin receptor is a transmembrane receptor belonging to the receptor tyrosine kinase family.[2] Upon insulin binding, the receptor undergoes a conformational change, leading to the activation of its intracellular tyrosine kinase domain and subsequent autophosphorylation of specific tyrosine residues. This autophosphorylation creates docking sites for various substrate proteins, most notably the insulin receptor substrate (IRS) proteins, which then initiate downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.[3] this compound, by inhibiting the initial autophosphorylation step, effectively blocks all subsequent downstream signaling events.

Quantitative Data

The inhibitory potency of this compound has been quantified in various biological systems. The half-maximal inhibitory concentration (IC50) values provide a measure of its effectiveness.

| Biological System | Parameter Measured | IC50 Value | Reference |

| Mosquitoes | Ecdysteroid Production | 14.2 µM | [4] |

| Mammals | Insulin Receptor Activity | 200 µM | [4] |

| GIST882 Cells | Cell Viability | ~49 µM | [5] |

| GIST48 Cells | Cell Viability | ~37 µM | [5] |

| CHO Cells | Insulin-stimulated [3H]-2-deoxyglucose uptake | 10 µM (for HNMPA) | [1] |

Experimental Protocols

In Vitro Insulin Receptor Tyrosine Kinase Assay

This assay measures the intrinsic tyrosine kinase activity of the insulin receptor using a non-radioactive method.

Materials:

-

Purified or immunocaptured insulin receptors

-

Biotinylated peptide substrate (based on IRS-1 sequence)

-

Immobilized recombinant SH2 domain of p85

-

Peroxidase-conjugated streptavidin

-

Colorimetric substrate (e.g., TMB)

-

This compound

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl2, 2 mM MnCl2, 0.1% Triton X-100)

-

ATP

Procedure:

-

Pre-incubate the purified insulin receptors with varying concentrations of this compound in the assay buffer for 30 minutes at room temperature.

-

Initiate the kinase reaction by adding the biotinylated peptide substrate and ATP.

-

Incubate for a defined period (e.g., 30-60 minutes) at 30°C.

-

Stop the reaction by adding EDTA.

-

Transfer the reaction mixture to a microplate coated with the immobilized SH2 domain of p85 to capture the tyrosine-phosphorylated peptide.

-

Wash the plate to remove non-phosphorylated peptides.

-

Add peroxidase-conjugated streptavidin and incubate.

-

Wash the plate and add the colorimetric substrate.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6]

Cell-Based Insulin Receptor Phosphorylation Assay

This assay quantifies the level of insulin-induced autophosphorylation of the insulin receptor in a cellular context.

Materials:

-

Cells expressing human insulin receptor (e.g., CHO-IR, HepG2)

-

Serum-free culture medium

-

Insulin

-

This compound

-

Lysis buffer (containing protease and phosphatase inhibitors)

-

Primary antibody against phosphorylated tyrosine (pY)

-

Fluorescently labeled secondary antibody

-

Microplate reader with fluorescence detection

Procedure:

-

Seed cells in a multi-well plate and grow to confluence.

-

Serum-starve the cells for 4-6 hours.

-

Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

-

Stimulate the cells with a fixed concentration of insulin (e.g., 100 nM) for 5-10 minutes.

-

Wash the cells with ice-cold PBS and lyse them.

-

Transfer the cell lysates to an ELISA plate coated with an antibody that captures the insulin receptor.

-

Incubate to allow receptor capture.

-

Wash the plate and add the primary antibody against phosphorylated tyrosine.

-

Incubate and then wash the plate.

-

Add the fluorescently labeled secondary antibody and incubate.

-

Wash the plate and measure the fluorescence intensity.[7]

Western Blotting for Downstream Signaling Proteins (e.g., Akt)

This method assesses the effect of this compound on the phosphorylation of downstream signaling molecules like Akt.

Materials:

-

Cell culture reagents as in 4.2

-

SDS-PAGE gels and blotting apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies against phosphorylated Akt (pAkt) and total Akt

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat cells with this compound and insulin as described in 4.2.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate the membrane with the primary antibody against pAkt overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

-

Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the primary antibody against total Akt to ensure equal loading.[8]

Conclusion

This compound is an invaluable pharmacological tool for researchers studying insulin signaling. Its cell-permeability and selective inhibition of the insulin receptor tyrosine kinase allow for the targeted investigation of the receptor's function in a wide range of cellular processes. The protocols and data presented in this guide provide a framework for the effective use of this compound in elucidating the intricate mechanisms of insulin action and resistance. As with any inhibitor, it is crucial to perform appropriate controls and dose-response experiments to ensure the specificity of the observed effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Insulin receptor - Wikipedia [en.wikipedia.org]

- 3. Mechanisms of Insulin Action and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. A nonradioactive assay for the insulin receptor tyrosine kinase: use in monitoring receptor kinase activity after activation of overexpressed protein kinase C alpha and high glucose treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Establishment and validation of an in vitro cell-based assay to assess the biological activity of insulin products | FDA [fda.gov]

- 8. researchgate.net [researchgate.net]

The Modulatory Effects of HNMPA-(AM)3 on Insulin Receptor Autophosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effects of (Hydroxy-2-naphthalenylmethyl)phosphonic acid tris(acetoxymethyl) ester (HNMPA-(AM)3) on the autophosphorylation of the insulin receptor (IR). This compound, a cell-permeable derivative of the insulin receptor tyrosine kinase inhibitor HNMPA, has been demonstrated to inhibit both serine and tyrosine autophosphorylation of the human insulin receptor. This document summarizes the available quantitative data, details the experimental protocols for assessing these effects, and provides visual representations of the relevant signaling pathways and experimental workflows. The information presented herein is intended to support researchers and professionals in the fields of endocrinology, signal transduction, and drug development in understanding the mechanism of action of this compound and its potential applications.

Introduction

The insulin receptor is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating glucose homeostasis and cell growth. Upon insulin binding, the receptor undergoes a conformational change that activates its intrinsic kinase activity, leading to autophosphorylation on specific tyrosine residues within the β-subunits. This autophosphorylation is a critical event that initiates the downstream signaling cascade, primarily through the recruitment and phosphorylation of insulin receptor substrate (IRS) proteins, which in turn activate pathways such as the PI3K/Akt and Ras/MAPK pathways.[1][2]

In addition to tyrosine phosphorylation, the insulin receptor can also be phosphorylated on serine residues. Serine phosphorylation is generally considered to be an inhibitory mechanism that can attenuate insulin signaling.[3] Molecules that can modulate the phosphorylation state of the insulin receptor are valuable tools for studying insulin signaling and hold therapeutic potential for conditions such as insulin resistance and cancer.

This compound is a known inhibitor of the insulin receptor tyrosine kinase.[4] This guide focuses on its specific effects on both serine and tyrosine autophosphorylation of the receptor.

Quantitative Data on the Inhibitory Effects of HNMPA on Insulin Receptor Autophosphorylation

HNMPA has been shown to inhibit both insulin-stimulated tyrosine and serine autophosphorylation of the human insulin receptor. Notably, the inhibitory effect of HNMPA on serine phosphorylation appears to be more pronounced than its effect on tyrosine phosphorylation.[5]

| Inhibitor | Target Phosphorylation | Concentration | Observed Effect | Reference |

| HNMPA | Tyrosine Autophosphorylation | 300 µM | Inhibition observed | [5] |

| HNMPA | Serine Autophosphorylation | 300 µM | Inhibition observed, more pronounced than on tyrosine phosphorylation | [5] |

| HNMPA | Tyrosine Autophosphorylation | 2.5 mM | 48% inhibition of kinase activity towards an exogenous substrate | [5] |

| HNMPA | Serine Autophosphorylation | 2.5 mM | Pronounced inhibition | [5] |

Experimental Protocols

In Vitro Insulin Receptor Kinase Assay

This protocol describes the methodology to assess the effect of this compound on the in vitro autophosphorylation of the insulin receptor.

Materials:

-

Purified human insulin receptor

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

Insulin

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.6, 150 mM NaCl, 10 mM MgCl₂, 2 mM MnCl₂, 0.1% Triton X-100)

-

SDS-PAGE reagents

-

Phosphorimager or autoradiography film

Procedure:

-

Pre-incubate the purified insulin receptor with varying concentrations of this compound or vehicle control in the kinase reaction buffer for a specified time (e.g., 30 minutes) at room temperature.

-

Initiate the phosphorylation reaction by adding insulin to a final concentration of 100 nM and [γ-³²P]ATP to a final concentration of 50 µM.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes).

-

Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled insulin receptor β-subunit.

-

Quantify the band intensities to determine the extent of autophosphorylation in the presence and absence of the inhibitor.

Phosphoamino Acid Analysis

This protocol allows for the specific determination of the effect of this compound on serine and tyrosine phosphorylation.

Materials:

-

³²P-labeled insulin receptor β-subunit (from the in vitro kinase assay)

-

6 M HCl

-

Thin-layer cellulose (TLC) plates

-

Electrophoresis buffer pH 1.9 (formic acid/acetic acid/water)

-

Electrophoresis buffer pH 3.5 (acetic acid/pyridine/water)

-

Phosphoamino acid standards (phosphoserine, phosphothreonine, phosphotyrosine)

-

Ninhydrin solution

-

Phosphorimager or autoradiography film

Procedure:

-

Excise the radiolabeled insulin receptor β-subunit band from the dried SDS-PAGE gel.

-

Hydrolyze the protein by incubating the gel slice in 6 M HCl at 110°C for 1-2 hours.

-

Remove the HCl by vacuum centrifugation.

-

Resuspend the dried hydrolysate in a small volume of water containing unlabeled phosphoamino acid standards.

-

Spot the sample onto a TLC plate.

-

Perform two-dimensional electrophoresis. The first dimension is typically run at pH 1.9, and the second dimension at pH 3.5.[6][7]

-

After electrophoresis, spray the plate with ninhydrin solution and heat to visualize the positions of the standard phosphoamino acids.

-

Expose the TLC plate to a phosphorimager screen or autoradiography film to detect the radiolabeled phosphoamino acids.

-

Compare the positions of the radioactive spots with the ninhydrin-stained standards to identify the phosphorylated amino acids and quantify their relative abundance.

Signaling Pathways and Experimental Workflows

Insulin Receptor Signaling Pathway

The following diagram illustrates the canonical insulin receptor signaling cascade, highlighting the initial autophosphorylation events and the two major downstream pathways: the PI3K/Akt and the Ras/MAPK pathways. This compound acts at the level of the insulin receptor, inhibiting the initial autophosphorylation step.

Caption: Insulin receptor signaling pathway and the inhibitory points of this compound.

Experimental Workflow for Assessing this compound Activity

The following diagram outlines a typical experimental workflow to determine the effect of this compound on insulin receptor autophosphorylation.

Caption: Workflow for analyzing this compound's effect on IR autophosphorylation.

Conclusion

This compound serves as a valuable chemical probe for investigating the intricacies of insulin receptor signaling. Its ability to inhibit both serine and tyrosine autophosphorylation, with a more potent effect on the former, provides a unique tool to dissect the roles of these distinct phosphorylation events in insulin action and resistance. The methodologies and data presented in this guide offer a framework for researchers to further explore the molecular mechanisms of this compound and to evaluate its potential as a modulator of insulin receptor function in various physiological and pathological contexts.

References

- 1. Insulin Signaling Pathway | Antibodies.com [antibodies.com]

- 2. researchgate.net [researchgate.net]

- 3. A molecular basis for insulin resistance. Elevated serine/threonine phosphorylation of IRS-1 and IRS-2 inhibits their binding to the juxtamembrane region of the insulin receptor and impairs their ability to undergo insulin-induced tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Phosphopeptide mapping and phosphoamino acid analysis by two-dimensional separation on thin-layer cellulose plates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of HNMPA-(AM)3 on Ecdysteroid Production in Insects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ecdysteroids are the principal steroid hormones in insects, orchestrating critical developmental processes such as molting and metamorphosis. The biosynthesis of these hormones, primarily occurring in the prothoracic glands, is a tightly regulated process influenced by various internal and external cues. Emerging evidence highlights a significant crosstalk between the insulin signaling pathway (ISP) and ecdysteroidogenesis, where insulin-like peptides (ILPs) have been shown to positively regulate the production of ecdysone, the precursor to the active 20-hydroxyecdysone (20E).

This technical guide explores the prospective impact of (2-hydrazino-4-nitromethylphenyl)imino-diacetic acid-terakis(acetoxymethyl) ester, or HNMPA-(AM)3, a selective cell-permeable inhibitor of the insulin receptor (IR), on ecdysteroid production in insects. Based on the established stimulatory role of the ISP in ecdysteroid synthesis, it is hypothesized that this compound will act as an antagonist to this process, leading to a reduction in ecdysteroid titers and a potential disruption of insect development. This document provides a comprehensive overview of the underlying signaling pathways, detailed experimental protocols to investigate this hypothesis, and a summary of relevant quantitative data from studies using analogous ISP inhibitors.

Signaling Pathways

Ecdysteroid Biosynthesis Pathway

Ecdysteroid synthesis begins with cholesterol and proceeds through a series of enzymatic reactions, many of which are catalyzed by cytochrome P450 enzymes encoded by the "Halloween genes" (spook, phantom, disembodied, shadow, and shade).[1] The prothoracic glands are the primary site of ecdysone synthesis during larval development.[2]

Figure 1: Simplified Ecdysteroid Biosynthesis Pathway.

Insulin Signaling Pathway and its Influence on Ecdysteroidogenesis

The insect insulin signaling pathway is initiated by the binding of ILPs to the insulin receptor, a receptor tyrosine kinase. This triggers a phosphorylation cascade involving key proteins such as phosphoinositide 3-kinase (PI3K) and Akt (also known as protein kinase B). The activation of this pathway is known to promote growth and is linked to the nutritional status of the insect.

Studies in various insect species have demonstrated that the ISP positively influences ecdysteroid production. For instance, in Bombyx mori, insulin stimulates ecdysteroidogenesis through the PI3K/Akt pathway.[3][4] Similarly, in Drosophila melanogaster, the ISP in the prothoracic gland is essential for normal ecdysone synthesis.[2] this compound, by inhibiting the insulin receptor, is expected to block this signaling cascade, thereby reducing the stimulatory input on ecdysteroid synthesis.

Figure 2: this compound's Proposed Mechanism of Action.

Quantitative Data Summary

Direct quantitative data on the effect of this compound on ecdysteroid production is not currently available in published literature. However, studies using other inhibitors of the insulin signaling pathway provide valuable insights into the potential magnitude of this effect. The following tables summarize findings from such studies.

| Table 1: Effect of Insulin Signaling Pathway Inhibitors on Ecdysteroid Production | ||||

| Inhibitor | Target | Insect Species | Experimental System | Observed Effect on Ecdysteroid Production |

| LY294002 | PI3K | Bombyx mori | In vitro prothoracic gland culture | Partial blockage of PTTH-stimulated ecdysteroidogenesis[3] |

| Wortmannin | PI3K | Bombyx mori | In vitro prothoracic gland culture | Partial blockage of PTTH-stimulated ecdysteroidogenesis[3] |

| Rapamycin | TOR | Manduca sexta | In vivo (feeding) | Reduced ecdysone synthesis[2] |

| LY294002 | PI3K | Manduca sexta | In vivo (treatment) | No attenuation of ecdysone production[2] |

| Wortmannin | PI3K | Manduca sexta | In vivo (treatment) | No attenuation of ecdysone production[2] |

Note: The conflicting results between Bombyx mori and Manduca sexta highlight species-specific differences in the regulation of ecdysteroidogenesis.

| Table 2: Quantitative Changes in Ecdysteroid Levels Following ISP Manipulation | |||

| Insect Species | Manipulation | Measurement | Result |

| Drosophila melanogaster (larvae) | Synchronization and staging | Whole-body ecdysteroid titers (EIA) | Peak ecdysteroid levels of ~75 pg/larva during the third instar.[5] |

| Aedes aegypti (larvae) | Ex vivo pelt incubation | Ecdysteroid production (RIA) | 80 to 360 pg of E and 20E per pelt over 6 hours.[6] |

| Manduca sexta (larvae) | In vitro PTTH stimulation | Ecdysone synthesis rate | Dose-dependent increase in ecdysone synthesis.[7] |

Experimental Protocols

The following protocols provide a framework for investigating the impact of this compound on ecdysteroid production in a model insect species.

Experimental Workflow

Figure 3: General Experimental Workflow.

Protocol 1: In Vitro Prothoracic Gland Culture and this compound Treatment

This protocol is adapted from methods used for Manduca sexta and Bombyx mori.[3][7]

Objective: To determine the direct effect of this compound on ecdysone synthesis in isolated prothoracic glands.

Materials:

-

Late-instar insect larvae

-

Dissection tools (forceps, scissors)

-

Stereomicroscope

-

Insect saline

-

Grace's insect medium (or equivalent)

-

This compound

-

DMSO (vehicle control)

-

Incubator (25-28°C)

-

96-well culture plates

Procedure:

-

Gland Dissection: Anesthetize larvae on ice. Under a stereomicroscope, dissect out the prothoracic glands in cold insect saline. Carefully remove any adhering fat body or tracheal tissue.

-

Gland Culture: Place one gland from each pair into a well of a 96-well plate containing 100 µL of culture medium. The contralateral gland should be placed in a separate well to serve as a control.

-

Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the culture medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM). Prepare a vehicle control with the same final concentration of DMSO.

-

Treatment: Add the this compound dilutions or vehicle control to the appropriate wells.

-

Incubation: Incubate the plates at 25-28°C for a defined period (e.g., 4-6 hours).

-

Sample Collection: After incubation, collect the culture medium for ecdysteroid quantification. The glands can be collected for gene expression analysis.

Protocol 2: Ecdysteroid Extraction and Quantification by Enzyme Immunoassay (EIA)

This protocol is based on methods described for Drosophila melanogaster and Aedes aegypti.[6][8]

Objective: To quantify the amount of ecdysteroids in hemolymph or culture medium.

Materials:

-

Hemolymph or culture medium samples

-

Methanol

-

1-Butanol

-

Microcentrifuge tubes

-

Centrifuge

-

Nitrogen evaporator or vacuum centrifuge

-

Commercially available 20-Hydroxyecdysone EIA kit

Procedure:

-

Extraction from Hemolymph: Collect hemolymph into a microcentrifuge tube containing a small amount of thiourea to prevent melanization. Add 3 volumes of methanol, vortex, and centrifuge at high speed for 10 minutes. Collect the supernatant.

-

Extraction from Culture Medium: Add 3 volumes of methanol to the culture medium, vortex, and centrifuge. Collect the supernatant.

-

Liquid-Liquid Partitioning (Optional, for sample cleanup): For whole-body extracts or samples with high lipid content, a partitioning step with a solvent like 1-butanol can improve assay performance.[6]

-

Drying: Evaporate the methanol from the supernatant under a stream of nitrogen or using a vacuum centrifuge.

-

Reconstitution: Resuspend the dried extract in the EIA buffer provided with the kit.

-

EIA Procedure: Follow the manufacturer's instructions for the competitive EIA. This typically involves incubating the sample with an ecdysteroid-specific antibody and an enzyme-linked ecdysteroid tracer in a pre-coated microplate.

-

Data Analysis: Measure the absorbance using a microplate reader. Calculate the ecdysteroid concentration in the samples based on a standard curve generated with known amounts of 20-hydroxyecdysone.

Protocol 3: Quantitative Real-Time PCR (qPCR) for Halloween Gene Expression

Objective: To measure the effect of this compound on the transcript levels of ecdysteroid biosynthesis genes.

Materials:

-

Prothoracic glands from control and treated insects

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green-based)

-

Primers for target Halloween genes (e.g., phantom, disembodied, shadow, shade) and reference genes (e.g., actin, GAPDH, ribosomal proteins).[9]

-

qPCR instrument

Procedure:

-

RNA Extraction: Immediately after the experiment, homogenize the prothoracic glands in lysis buffer and extract total RNA using a commercial kit according to the manufacturer's protocol.

-

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase kit.

-

qPCR: Set up the qPCR reactions containing cDNA, forward and reverse primers for a target or reference gene, and qPCR master mix. Run the reactions in a qPCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[9]

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative expression of the target genes in the this compound-treated samples compared to the control samples using the ΔΔCt method, after normalizing to the expression of the reference genes.

Conclusion and Future Directions

The available evidence strongly suggests that the insulin signaling pathway is a positive regulator of ecdysteroid synthesis in insects. Consequently, the insulin receptor inhibitor this compound is a promising pharmacological tool to probe this regulatory axis. It is anticipated that the application of this compound will lead to a dose-dependent decrease in ecdysteroid production, likely through the downregulation of Halloween gene expression. This, in turn, could result in developmental delays, molting defects, and other physiological disruptions.

For drug development professionals, the insulin receptor and its downstream components represent potential targets for the development of novel insect growth regulators. By disrupting the coordination between nutrition and development, compounds that inhibit this pathway could offer a new generation of insecticides.

Future research should focus on directly testing the effects of this compound on ecdysteroidogenesis in a range of insect species to confirm the hypothesized inhibitory action and to elucidate any species-specific differences. Dose-response studies will be crucial for determining the potency of this compound. Furthermore, investigating the precise molecular mechanisms by which the insulin signaling pathway modulates the expression of Halloween genes will provide a more complete understanding of this critical endocrine regulatory network.

References

- 1. The Halloween genes code for cytochrome P450 enzymes mediating synthesis of the insect moulting hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Control of the insect metamorphic transition by ecdysteroid production and secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Involvement of PI3K/Akt signaling in PTTH-stimulated ecdysteroidogenesis by prothoracic glands of the silkworm, Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Disruption of the Serine/Threonine Kinase Akt Gene Affects Ovarian Development and Fecundity in the Cigarette Beetle, Lasioderma serricorne - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of ecdysteroid antisera for a competitive enzyme immunoassay and of extraction procedures for the measurement of mosquito ecdysteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro activation of insect prothoracic glands by the prothoracicotropic hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 9. Reference Genes for Expression Analyses by qRT-PCR in Phthorimaea operculella (Lepidoptera: Gelechiidae) [mdpi.com]

Methodological & Application

Application Notes and Protocols for HNMPA-(AM)3 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

HNMPA-(AM)3, or (hydroxy-2-naphthalenylmethyl)phosphonic acid, tris-acetoxymethyl ester, is a cell-permeable and specific inhibitor of the insulin receptor (IR) tyrosine kinase. Its ability to block insulin-stimulated signaling pathways makes it a valuable tool for investigating the role of the insulin receptor in various physiological and pathological processes, including cancer, metabolic diseases, and viral infections. These application notes provide detailed protocols and guidelines for the effective use of this compound in cell culture experiments.

Mechanism of Action

This compound acts as a specific inhibitor of the insulin receptor's tyrosine kinase activity. Upon insulin binding, the insulin receptor undergoes autophosphorylation on specific tyrosine residues, initiating a cascade of downstream signaling events. This compound prevents this autophosphorylation, thereby blocking the activation of key signaling pathways such as the PI3K/Akt and MAPK pathways.[1][2][3] This inhibition is crucial for cell growth, proliferation, and metabolism. Additionally, this compound has been shown to decrease the serine phosphorylation of the insulin receptor.[3]

Data Presentation

The following tables summarize the quantitative data from various studies that have utilized this compound in cell culture experiments.

Table 1: Effective Concentrations of this compound in Various Cell Lines

| Cell Line | Application | Effective Concentration | Incubation Time | Reference |

| KSHV-infected E-DMVEC | Inhibition of spindle cell formation | 25, 50, 100 µM | 14 days | [4] |

| GIST882 and GIST48 | Inhibition of cell viability | IC50: ~49 µM and ~37 µM, respectively | Not Specified | [4] |

| Alveolar epithelial cells | Inhibition of insulin-stimulated Na+ absorption | 25 µM | 30 minutes | [1] |

| Aag2wMel and Aag2wMel.tet | Inhibition of ZIKV and DENV-2 replication | 0.2 to 25 µM | 5 days | [5] |

| C2C12 skeletal muscle cells | Inhibition of insulin-induced pAkt | 25, 50, 100 µM | 1 hour | [2] |

| MCF10A cells | Inhibition of insulin-induced cell migration | 200 µM | 2 hours (pretreatment) | [3] |

| Chondrocytes | Inhibition of collagen synthesis | Not Specified | Not Specified | [3] |

Table 2: Summary of this compound Effects in Cell Culture

| Effect | Cell Type | Concentration | Key Findings | Reference |

| Inhibition of Spindle Cell Formation | KSHV-infected E-DMVEC | 50 µM | Selective loss of LANA-1-positive foci. | [4] |

| Abolished Insulin-Stimulated Na+ Absorption | Alveolar epithelial cells | 25 µM | Blocked the increase in short-circuit current (Isc). | [1] |

| Dose-Dependent Inhibition of Viral Replication | Mosquito cells | 0.2 - 25 µM | Reduced ZIKV and DENV RNA in supernatant and cell lysates. | [5] |

| Inhibition of Insulin-Induced Akt Phosphorylation | C2C12 skeletal muscle cells | 25 - 100 µM | Dose-dependent reduction in pAkt levels. | [2] |

| Reduced Chondrogenic Gene Expression | Chondrocytes | Not Specified | Decreased expression of Col2, Col11, IR, Sox6, and Sox9. | [3] |

| Inhibition of Cell Migration | Breast cancer cells | 200 µM | Inhibited insulin-induced migration. | [3] |

Experimental Protocols

Protocol 1: General Guidelines for Handling and Preparation of this compound Stock Solution

-

Reconstitution: this compound is typically supplied as a solid. Reconstitute the compound in a suitable solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10-50 mM).

-

Storage: Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

-

Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.

Protocol 2: Cell Viability Assay (e.g., MTT or PrestoBlue)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

-

Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

-

Cell Adhesion: Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.

-

Treatment: Remove the medium and add fresh medium containing various concentrations of this compound (e.g., as indicated in Table 1) or a vehicle control.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

-

Viability Assessment:

-

For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance at the appropriate wavelength.

-

For PrestoBlue assay: Add PrestoBlue reagent to each well and incubate for the recommended time. Measure the fluorescence or absorbance according to the manufacturer's instructions.[5]

-

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Western Blot Analysis for Protein Phosphorylation (e.g., pAkt)

-

Cell Culture and Treatment: Plate cells in 6-well plates or 10 cm dishes. Once they reach the desired confluency, serum-starve the cells if necessary (e.g., overnight) to reduce basal signaling.

-

Pre-treatment: Pre-treat the cells with the desired concentration of this compound for a specific duration (e.g., 1 hour).[2]

-

Stimulation: Stimulate the cells with insulin (e.g., 10 nM) for a short period (e.g., 10-30 minutes) to induce receptor activation and downstream signaling.[2]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Incubate the membrane with primary antibodies against the phosphorylated protein of interest (e.g., anti-pAkt) and the total protein (e.g., anti-Akt) as a loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Densitometry Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualizations

Caption: Mechanism of this compound action on the Insulin Receptor signaling pathway.

Caption: Experimental workflow for Western Blot analysis of protein phosphorylation.

References

Application Notes and Protocols: HNMPA-(AM)3 for In Vitro Inhibition of Insulin Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

HNMPA-(AM)3, the tris(acetoxymethyl) ester form of (2-hydroxy-1-naphthalenylmethyl)phosphonic acid, is a cell-permeable and selective inhibitor of the insulin receptor (IR) tyrosine kinase.[1][2] By targeting the catalytic activity of the IR, this compound serves as a valuable tool for investigating the physiological and pathological roles of insulin signaling in various biological systems. Its ability to block the initial step in the insulin signaling cascade makes it a potent inhibitor of downstream pathways, including the PI3K/Akt pathway, which is crucial for glucose metabolism, cell growth, and proliferation.[3] These application notes provide detailed protocols for utilizing this compound to inhibit insulin signaling in in vitro models, with a specific focus on skeletal muscle cell lines.

Mechanism of Action

Insulin initiates its cellular effects by binding to the extracellular alpha subunits of the insulin receptor, a receptor tyrosine kinase. This binding event induces a conformational change, leading to the autophosphorylation of several tyrosine residues on the intracellular beta subunits. This autophosphorylation activates the receptor's kinase domain, which then phosphorylates insulin receptor substrate (IRS) proteins. Phosphorylated IRS proteins act as docking sites for various signaling molecules, including phosphatidylinositol 3-kinase (PI3K). PI3K, in turn, phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates phosphoinositide-dependent kinase-1 (PDK1) and Akt (also known as protein kinase B). Activated Akt proceeds to phosphorylate a multitude of downstream targets, mediating the majority of the metabolic effects of insulin, such as the translocation of GLUT4 glucose transporters to the cell membrane.

This compound acts as a direct inhibitor of the insulin receptor's tyrosine kinase activity.[2] By preventing the initial autophosphorylation of the receptor, it effectively blocks the entire downstream signaling cascade. This leads to a reduction in the phosphorylation of key signaling molecules like Akt, thereby inhibiting insulin-stimulated cellular processes.

Data Presentation

The following tables summarize the in vitro applications of this compound as reported in the literature.

| Cell Line | Concentration(s) | Incubation Time | Observed Effect | Reference |

| C2C12 (mouse skeletal muscle) | 25, 50, 100 µM | 1 hour | Inhibition of insulin-induced Akt phosphorylation. | [3] |

| MCF10A (human breast epithelial) | 200 µM | 2 hours | Inhibition of insulin-induced cell migration. | [4] |

| KSHV-infected E-DMVEC | 25, 50, 100 µM | 14 days | Inhibition of spindle cell-containing foci development. | [5] |

| Aag2wMel (mosquito) | 0.2 - 25 µM | 5 days | Dose-dependent inhibition of Zika and Dengue virus replication. | [6] |

| Alveolar epithelial cells | 25 µM | 30 minutes | Abolished the insulin-produced increase in short-circuit current (Isc). | [7] |

| Parameter | Value | Species | Reference |

| IC50 (ecdysteroid production) | 14.2 µM | Mosquito | [1] |

| IC50 (insulin receptor activity) | 200 µM | Mammals | [1] |

Experimental Protocols

This section provides a detailed protocol for a typical in vitro experiment to assess the inhibitory effect of this compound on insulin-stimulated Akt phosphorylation in C2C12 skeletal muscle cells.

Materials

-

C2C12 myoblasts (ATCC)

-

Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS)

-

Horse Serum

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

This compound (Enzo Life Sciences or other supplier)

-

Dimethyl sulfoxide (DMSO)

-

Recombinant Human Insulin

-

Lysis Buffer (e.g., RIPA buffer)

-

Protease and Phosphatase Inhibitor Cocktails

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Experimental Workflow

Step-by-Step Procedure

-

Cell Culture and Differentiation of C2C12 Myotubes

-

Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seed myoblasts in 6-well plates at a density that will reach 80-90% confluency.

-

To induce differentiation, replace the growth medium with differentiation medium (DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin).

-

Change the differentiation medium every 48 hours. Myotubes will typically form within 4-6 days.

-

-

Serum Starvation

-

Once myotubes are fully differentiated, aspirate the differentiation medium.

-

Wash the cells twice with sterile PBS.

-

Add serum-free DMEM to each well and incubate for 3-4 hours at 37°C. This step is crucial to reduce basal signaling activity.

-

-

This compound Pre-treatment

-

Prepare a stock solution of this compound in DMSO. For example, a 100 mM stock.

-

Dilute the this compound stock solution in serum-free DMEM to the desired final concentrations (e.g., 25, 50, 100 µM). Include a vehicle control (DMSO only).

-

Aspirate the serum-free medium from the myotubes and add the this compound containing medium or vehicle control.

-

Incubate for 1 hour at 37°C.

-

-

Insulin Stimulation

-

Prepare a stock solution of insulin in sterile water or a suitable buffer.

-

Add insulin directly to the wells to a final concentration of 100 nM. Include a non-stimulated control for each condition.

-

Incubate for 15-20 minutes at 37°C.

-

-

Cell Lysis and Protein Quantification

-

Aspirate the medium and wash the cells once with ice-cold PBS.

-

Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (total cell lysate) and determine the protein concentration using a BCA assay.

-

-

Western Blot Analysis

-

Normalize the protein concentrations of all samples with lysis buffer and 2x Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total Akt.

-

Conclusion

This compound is a valuable pharmacological tool for the in vitro investigation of insulin signaling. By selectively inhibiting the insulin receptor tyrosine kinase, it allows for the elucidation of the roles of this pathway in a variety of cellular processes and disease models. The protocols provided herein offer a framework for researchers to effectively utilize this compound in their studies. As with any inhibitor, it is recommended to perform dose-response and time-course experiments to determine the optimal conditions for a specific cell type and experimental setup.

References

- 1. A role for AMPK in increased insulin action after serum starvation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubcompare.ai [pubcompare.ai]

- 7. Phospho-Akt Stimulation and Western Blotting [bio-protocol.org]

Application of HNMPA-(AM)3 in Zika and Dengue Virus Research: A Potent Inhibitor of Viral Replication

Central, GA, November 20, 2025 – Recent research has identified (2-hydrazinyl-3-(1H-indol-3-yl)-N-methyl-N-(4-methylpentan-2-yl)propanamide) (HNMPA-(AM)3), a selective insulin receptor inhibitor, as a promising antiviral agent against Zika virus (ZIKV) and Dengue virus (DENV). Studies have demonstrated that this compound effectively inhibits the replication of both viruses in mosquito cells in a dose-dependent manner. This application note provides a comprehensive overview of the use of this compound in flavivirus research, including detailed protocols for viral inhibition assays and a summary of key quantitative data.

Mechanism of Action

This compound is a cell-permeable compound that selectively inhibits the tyrosine kinase activity of the insulin receptor (IR).[1] In the context of flavivirus infection in mosquito cells, the insulin signaling pathway has been shown to be crucial for viral replication.[2] this compound-mediated inhibition of the IR kinase activity disrupts this pathway, leading to a significant reduction in both ZIKV and DENV replication.[2] This suggests that the host's insulin signaling is a critical factor for flavivirus proliferation and a potential target for antiviral therapies.

Quantitative Data Summary

The inhibitory effect of this compound on Zika and Dengue virus replication has been quantified in Aedes aegypti Aag2wMel and Aag2wMel.tet cells. The compound was found to be non-toxic to these cells at concentrations up to 25 µM.[2] The following tables summarize the dose-dependent inhibition of viral RNA levels in both the supernatant and cell lysate.

Table 1: Inhibition of Zika Virus (Cambodia 2010 strain) Replication by this compound [2]

| This compound Concentration (µM) | Relative ZIKV RNA in Supernatant (%) | Relative ZIKV RNA in Cell Lysate (%) |

| 0 (Control) | 100 | 100 |

| 0.2 | ~80 | ~90 |

| 1 | ~60 | ~70 |

| 5 | ~40 | ~50 |

| 25 | ~20 | ~30 |

Table 2: Inhibition of Zika Virus (Puerto Rico 2016 strain) Replication by this compound [2]

| This compound Concentration (µM) | Relative ZIKV RNA in Supernatant (%) | Relative ZIKV RNA in Cell Lysate (%) |

| 0 (Control) | 100 | 100 |

| 0.2 | ~75 | ~85 |

| 1 | ~55 | ~65 |

| 5 | ~35 | ~45 |

| 25 | ~15 | ~25 |

Table 3: Inhibition of Dengue Virus (DENV-2) Replication by this compound [2]

| This compound Concentration (µM) | Relative DENV RNA in Supernatant (%) | Relative DENV RNA in Cell Lysate (%) |

| 0 (Control) | 100 | 100 |

| 0.2 | ~90 | ~95 |

| 1 | ~80 | ~85 |

| 5 | ~60 | ~70 |

| 25 | ~40 | ~50 |

Experimental Protocols

The following are detailed protocols for assessing the antiviral activity of this compound against Zika and Dengue viruses in mosquito cell lines.

Protocol 1: Cell Viability Assay

This protocol determines the cytotoxic effect of this compound on the host cells.

Materials:

-

Aedes aegypti Aag2 cells

-

Schneider's Drosophila Medium supplemented with 10% FBS

-

96-well plates

-

This compound stock solution (in DMSO)

-

PrestoBlue™ Cell Viability Reagent

-

Plate reader

Procedure:

-

Seed Aag2 cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours at 28°C.

-

Prepare serial dilutions of this compound in culture medium. The final concentrations should range from 0.2 µM to 100 µM. Include a DMSO-only control.

-

Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.

-

Incubate the plate for 5 days at 28°C.

-

Add 10 µL of PrestoBlue™ reagent to each well and incubate for 2-4 hours at 28°C.

-

Measure the fluorescence at an excitation/emission of 560/590 nm using a plate reader.

-

Calculate cell viability as a percentage relative to the DMSO-treated control cells.

Protocol 2: Viral Inhibition Assay

This protocol measures the dose-dependent inhibition of Zika or Dengue virus replication by this compound.

Materials:

-

Aedes aegypti Aag2 cells

-

Schneider's Drosophila Medium supplemented with 10% FBS and 2% FBS

-

24-well plates

-

Zika virus (e.g., Cambodia 2010 or Puerto Rico 2016 strain) or Dengue virus (e.g., DENV-2) stock

-

This compound stock solution (in DMSO)

-

RNA extraction kit

-

qRT-PCR reagents (primers, probes, master mix)

-

Real-time PCR system

Procedure:

-

Seed Aag2 cells in a 24-well plate at a density of 2.5 x 10^5 cells per well and incubate for 24 hours at 28°C.

-

Pre-treat the cells by replacing the medium with fresh medium containing various concentrations of this compound (e.g., 0.2, 1, 5, 25 µM) or a DMSO control. Incubate for 2 hours at 28°C.

-

Infect the cells with ZIKV or DENV at a Multiplicity of Infection (MOI) of 0.1 in a small volume of serum-free medium.

-

Incubate for 1 hour at 28°C, gently rocking the plate every 15 minutes to ensure even distribution of the virus.

-

Remove the viral inoculum and add back the medium containing the respective concentrations of this compound or DMSO.

-

Incubate the plates for 48-72 hours at 28°C.

-

Harvest the supernatant and the cell lysate separately.

-

Extract viral RNA from both the supernatant and cell lysate using a suitable RNA extraction kit.

-

Perform qRT-PCR to quantify the viral RNA levels. Normalize the results to a housekeeping gene (e.g., rpS17 for Aedes aegypti cells).

-

Calculate the relative viral RNA levels in the this compound-treated samples compared to the DMSO control.

Visualizations

Signaling Pathway

Caption: Proposed mechanism of this compound antiviral activity.

Experimental Workflow

Caption: Workflow for assessing this compound antiviral efficacy.

References

Application Notes and Protocols: Utilizing HNMPA-(AM)3 for the Study of KSHV-Infected Endothelial Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaposi's sarcoma-associated herpesvirus (KSHV), also known as human herpesvirus 8 (HHV-8), is the etiological agent of Kaposi's sarcoma (KS), a malignancy characterized by the proliferation of infected endothelial cells. A key area of research is the identification of host cell signaling pathways that are essential for the survival and proliferation of these latently infected cells, as these pathways represent potential therapeutic targets. The insulin receptor (IR) signaling pathway has been implicated in various cellular processes, including cell growth and survival. HNMPA-(AM)3 is a specific inhibitor of the insulin receptor tyrosine kinase.[1][2] These notes provide detailed protocols and data on the application of this compound to study its effects on KSHV-infected endothelial cells, offering a valuable tool for investigating the role of insulin receptor signaling in KSHV pathogenesis and for the development of novel antiviral strategies.

Data Presentation

The following tables summarize the quantitative effects of this compound on KSHV-infected endothelial cells.

Table 1: Effect of this compound on Foci Formation in KSHV-Infected Endothelial Dermal Microvascular Cells (E-DMVEC)

| Treatment Group | Concentration (µM) | Treatment Duration | Observation |

| Untreated Control | 0 | 14 days | Development of spindle cell-containing foci |

| This compound | 25 | 14 days | Inhibition of foci formation |

| This compound | 50 | 14 days | Strong inhibition of foci formation[2] |

| This compound | 100 | 14 days | Inhibition of foci formation |

Table 2: Effect of this compound on the Percentage of LANA-1 Positive KSHV-Infected E-DMVEC

| Treatment Group | Concentration (µM) | Treatment Duration | Percentage of LANA-1 Positive Cells (%) |

| Untreated Control | 0 | 14 days | ~70%[2] |

| This compound | 50 | 14 days | ~8%[2] |

LANA-1 (Latency-Associated Nuclear Antigen-1) is a key viral protein expressed during latent KSHV infection and is a reliable marker for infected cells.

Mandatory Visualizations

References

HNMPA-(AM)3: A Tool for Investigating Insulin Receptor Signaling in Gastrointestinal Stromal Tumor (GIST) Cell Lines

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gastrointestinal stromal tumors (GISTs) are the most common mesenchymal neoplasms of the gastrointestinal tract, primarily driven by activating mutations in the KIT or PDGFRA receptor tyrosine kinases. While tyrosine kinase inhibitors (TKIs) like imatinib are the standard of care, resistance remains a significant clinical challenge. This necessitates the exploration of alternative signaling pathways that contribute to GIST cell survival and proliferation.

Recent evidence suggests that the insulin receptor (IR) and its downstream signaling cascades, the PI3K/AKT and MAPK pathways, play a crucial role in GIST pathogenesis, particularly in the context of TKI resistance. HNMPA-(AM)3 is a potent and selective inhibitor of the insulin receptor tyrosine kinase. This document provides detailed application notes and protocols for utilizing this compound as a tool to investigate the role of IR signaling in GIST cell lines.

Data Presentation

The following tables summarize the quantitative data regarding the effect of this compound on GIST cell lines.

Table 1: IC50 Values of this compound in GIST Cell Lines

| Cell Line | IC50 (µM) | Citation |

| GIST882 | ~49 | [1] |

| GIST48 | ~37 | [1] |

Table 2: Expected Effects of this compound on Key Signaling Proteins in GIST Cell Lines

| Protein | Expected Effect of this compound Treatment |

| p-IR (phosphorylated Insulin Receptor) | Decrease |

| p-AKT (phosphorylated AKT) | Decrease |

| p-MAPK (phosphorylated MAPK/ERK) | Decrease |

| Cleaved Caspase-3 | Increase |

| Cleaved PARP | Increase |

Mandatory Visualizations

Caption: this compound inhibits the insulin receptor, affecting downstream PI3K/AKT and MAPK signaling pathways in GIST cells.

Caption: Experimental workflow for evaluating the effects of this compound on GIST cell lines.

References

Application Notes and Protocols for Studying Insulin and Zinc-Induced pAkt with HNMPA-(AM)3

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for investigating the effects of the insulin receptor tyrosine kinase inhibitor, HNMPA-(AM)3, on insulin- and zinc-induced phosphorylation of Akt (pAkt). This protocol is designed for researchers in cell biology, signal transduction, and drug discovery to assess the modulation of the PI3K/Akt signaling pathway.

Introduction

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of numerous cellular processes, including glucose metabolism, cell growth, and survival. Insulin is a potent activator of this pathway, binding to its receptor and initiating a cascade that leads to the phosphorylation and activation of Akt. Interestingly, zinc, an essential trace element, has also been shown to mimic insulin's effects and induce Akt phosphorylation, although its precise mechanism is still under investigation. This compound is a cell-permeable inhibitor of the insulin receptor (IR) tyrosine kinase, making it a valuable tool for dissecting the signaling pathways leading to Akt activation. This protocol details a methodology to study the impact of this compound on both insulin- and zinc-induced pAkt levels in a cellular context.

Data Presentation

The following table summarizes representative quantitative data on the effect of this compound on insulin- and zinc-induced pAkt levels in Mouse C2C12 skeletal muscle cells. Levels of pAkt were normalized to total Akt. The data illustrates a dose-dependent inhibition of insulin-induced pAkt by this compound.

| Treatment Group | This compound (µM) | Normalized pAkt/Total Akt Ratio (Fold Change) |

| Insulin-Treated | 0 | 1.00 |

| 25 | 0.65 | |

| 50 | 0.30 | |

| 100 | 0.10 | |

| Zinc-Treated | 0 | 1.00 |

| 25 | 0.85 | |

| 50 | 0.70 | |

| 100 | 0.55 |

Experimental Protocols

Cell Culture and Treatment

This protocol is based on the methodology described for Mouse C2C12 skeletal muscle cells.[1]

Materials:

-

Mouse C2C12 skeletal muscle cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (stock solution in DMSO)

-

Insulin (stock solution in sterile water or dilute HCl)

-

Zinc Sulfate (ZnSO4) or Zinc Chloride (ZnCl2) (stock solution in sterile water)

-

Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

Procedure:

-

Cell Seeding: Seed Mouse C2C12 myoblasts in 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment. Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Differentiation (Optional but Recommended): For a more physiologically relevant model, differentiate C2C12 myoblasts into myotubes by switching the growth medium to DMEM supplemented with 2% horse serum for 4-6 days.

-

Serum Starvation: Prior to treatment, serum-starve the cells by incubating them in serum-free DMEM for 4-6 hours.

-

This compound Pre-treatment: Treat the serum-starved cells with increasing concentrations of this compound (0, 25, 50, and 100 µM) for 1 hour.[1] The "0 µM" group should be treated with the vehicle (DMSO) at the same final concentration as the highest this compound concentration.

-

Insulin or Zinc Stimulation: Following the pre-treatment, stimulate the cells with either insulin (10 nM) or zinc (20 µM) for 1 hour.[1] A control group should be left unstimulated.

-

Cell Lysis: After stimulation, wash the cells twice with ice-cold PBS and then lyse the cells in 100-200 µL of ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

Western Blotting for pAkt and Total Akt

Materials:

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-Akt (pan)

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-